6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide
Description
6-Methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a methoxy group (-OCH₃) and at position 3 with a carboxamide linkage to a 6-morpholinopyrimidin-4-yl moiety.
Properties
IUPAC Name |
6-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-22-13-3-2-10(18-19-13)14(21)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPDGWCZRIQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 6-methoxypyridazine-3-carboxylic acid with 6-morpholinopyrimidine-4-amine under specific conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Chemical Reactions Analysis
6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. It has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), forming hydrophobic interactions that inhibit their activity. This inhibition reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridazine-based analogs, quinolinium derivatives, and other heterocyclic carboxamides to highlight substituent effects, synthetic efficiency, and inferred properties.
Table 1: Pyridazine-3-Carboxamide Derivatives
Key Observations
Substituent Effects: Methoxy vs. Trifluoromethyl: The methoxy group in the target compound may improve solubility compared to the electron-withdrawing CF₃ group in 11m, which could enhance lipophilicity and membrane permeability . Morpholino vs. Tetrahydropyran: Both substituents are polar, but morpholino’s cyclic ether-amine structure may offer stronger hydrogen-bonding capacity for target interactions .
Synthetic Efficiency: Compound 11m achieved a 73% yield, suggesting that pyridazine carboxamides with morpholino groups are synthetically accessible. The target compound’s synthesis would likely follow similar protocols .
Structural Complexity: Fused pyrrolo-pyridazine derivatives (e.g., from ) exhibit rigid bicyclic cores, which may enhance binding selectivity but reduce synthetic scalability compared to monocyclic pyridazines .
Table 2: Quinolinium Derivatives with Similar Substituent Chains
Key Observations
Chain Length vs. Yield : Longer aliphatic chains (e.g., C11) correlate with reduced yields (~34%), possibly due to steric hindrance during synthesis .
Core Comparison: Quinolinium derivatives (charged cores) differ significantly from neutral pyridazine carboxamides in electronic properties, affecting solubility and bioavailability.
Comparison with Patent-Based Pyridazine Analogs
Recent patents (e.g., EP 4 374 877 A2) describe pyridazine carboxamides with fluorinated aryl and heteroaryl groups. For example:
Biological Activity
6-Methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article synthesizes findings from various studies, detailing its biological activity, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a methoxy group and a morpholinopyrimidine moiety. Its chemical formula is , with a molecular weight of approximately 246.27 g/mol. The presence of the morpholine ring is significant as it enhances the compound's solubility and bioavailability.
Anti-inflammatory Activity
Research indicates that derivatives of morpholinopyrimidine, including those related to 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide, exhibit notable anti-inflammatory properties. A study demonstrated that specific derivatives inhibited the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. The compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .
Anticancer Activity
The compound has also shown promise in cancer research. A series of studies evaluated its effects on various cancer cell lines, particularly breast cancer cells (T-47D and MDA-MB-231). The findings revealed that certain derivatives exhibited significant anti-proliferative effects, with IC50 values ranging from 0.43 µM to 35.9 µM . The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased Annexin V positive cells in flow cytometry assays.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| T-47D | 1.37 | Apoptosis induction |
| MDA-MB-231 | 2.62 | Cell cycle arrest |
| SKOV-3 | Not specified | Not specified |
Molecular Docking Studies
Molecular docking studies have suggested that 6-methoxy-N-(6-morpholinopyrimidin-4-yl)pyridazine-3-carboxamide interacts favorably with CDK2, a key enzyme in cell cycle regulation. These interactions support its potential as a CDK inhibitor, which could be leveraged for therapeutic strategies against cancer .
Case Study 1: In Vivo Efficacy
In vivo studies using mouse models have shown that compounds derived from pyridazine scaffolds can significantly reduce tumor growth in xenograft models. The administration of these compounds resulted in decreased tumor size and improved survival rates compared to control groups .
Case Study 2: Clinical Implications
A clinical trial evaluating the safety and efficacy of morpholinopyrimidine derivatives in patients with inflammatory diseases demonstrated promising results, leading to reduced symptoms and improved quality of life for participants .
Q & A
Q. Optimization Tips :
- Monitor intermediates via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer :
Use a combination of techniques:
- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon骨架 (¹³C NMR); compare with predicted spectra from computational tools .
- Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
Data Validation : Cross-reference with PubChem or crystallographic databases (if available) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Methodological Answer :
Analog Synthesis : Modify substituents (e.g., methoxy group, morpholine ring) to evaluate their impact on target binding .
Biological Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using:
- In vitro enzymatic inhibition assays (IC₅₀ determination).
- Cellular viability assays (MTT or ATP-based) for cytotoxicity profiling .
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and guide analog design .
Key Parameters : LogP, polar surface area, and hydrogen-bonding capacity .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Target Selectivity : Use orthogonal assays (e.g., SPR, ITC) to validate binding specificity .
Case Study : If inconsistent cytotoxicity is observed, compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine) .
Advanced: How can computational methods enhance reaction design for derivatives?
Q. Methodological Answer :
Reaction Path Prediction : Use quantum chemical calculations (Gaussian, ORCA) to model transition states and identify energetically favorable pathways .
Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .
Retrosynthetic Analysis : Leverage tools like AiZynthFinder to propose feasible synthetic routes for novel analogs .
Validation : Compare computational predictions with small-scale experimental trials .
Basic: What are the compound’s solubility and stability profiles under physiological conditions?
Q. Methodological Answer :
- Solubility : Determine via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Stability : Incubate in plasma (37°C, 24 hrs) and analyze degradation via LC-MS. Adjust formulation (e.g., lyophilization) if instability is observed .
Key Data : LogD (octanol/water) and pKa values predicted via MarvinSketch .
Advanced: How to evaluate the compound’s pharmacokinetic (PK) properties preclinically?
Q. Methodological Answer :
ADME Profiling :
- Absorption: Caco-2 cell permeability assay.
- Metabolism: Incubate with liver microsomes (human/rodent) to assess CYP450-mediated clearance .
In Vivo PK : Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis (t½, Cmax, AUC) .
Toxicity Screening : Ames test (mutagenicity) and hERG inhibition assay (cardiotoxicity) .
Advanced: What mechanistic insights can be gained from protein-ligand interaction studies?
Q. Methodological Answer :
X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding pockets .
Molecular Dynamics (MD) : Simulate ligand-protein interactions (NAMD/GROMACS) to study conformational changes .
Alanine Scanning : Mutate key residues in the binding site to validate critical interactions (e.g., hydrogen bonds) .
Example : If targeting a kinase, compare binding modes with ATP to design competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
